2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile
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Overview
Description
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring, a triazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a “click” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Pyridine Ring: The triazole ring is then linked to a pyridine derivative through a nucleophilic substitution reaction.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents like cyanogen bromide or sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or used in the synthesis of new materials.
Biology
In biological research, this compound can be explored for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its ability to form stable complexes with metals can be leveraged in the development of metallodrugs.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity. It can also be employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The triazole and pyridine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-methanol: Contains a hydroxyl group instead of a nitrile.
2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-sulfonamide: Features a sulfonamide group.
Uniqueness
The presence of the nitrile group in 2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile makes it unique compared to its analogs. The nitrile group can participate in a variety of chemical reactions, providing a versatile handle for further functionalization. This versatility makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-[(1-pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7/c15-8-11-2-1-5-17-14(11)18-9-12-10-21(20-19-12)13-3-6-16-7-4-13/h1-7,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYRUHCESJTYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CN(N=N2)C3=CC=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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